![molecular formula C10H13NO2S B1222657 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol CAS No. 98896-96-9](/img/structure/B1222657.png)
2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol
Overview
Description
“2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” is a chemical compound with the molecular formula C10H13NO2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . This compound is intriguing due to its diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Synthesis Analysis
The synthesis of thiazolidine derivatives, like “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol”, involves various synthetic approaches such as multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” includes a thiazolidine motif, which is a five-membered heterocyclic moiety. This motif has sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances the pharmacological properties of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” include a density of 1.236g/cm3 . More detailed properties are not available in the search results.Future Directions
The future directions for “2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol” and similar compounds involve further exploration of their diverse biological properties and potential therapeutic applications . The development of multifunctional drugs and improvement of their activity should be a focus of research .
properties
IUPAC Name |
2-methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-9-6-7(2-3-8(9)12)10-11-4-5-14-10/h2-3,6,10-12H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBGBCQCAFWNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NCCS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913011 | |
Record name | 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
CAS RN |
98896-96-9 | |
Record name | 2-(4-Hydroxy-3-methoxyphenyl)thiazolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098896969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-4-(1,3-thiazolidin-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10913011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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